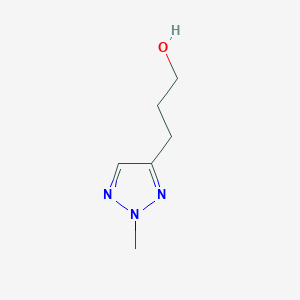

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities. The presence of the triazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halides or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol showed promising activity against various bacterial strains. The mechanism of action often involves disruption of cell membrane integrity or inhibition of essential enzymes.

| Compound | Activity | Tested Strains |

|---|---|---|

| This compound | Antibacterial | Escherichia coli, Staphylococcus aureus |

| Other Triazoles | Varies | Various |

Case Study: Antifungal Evaluation

In a study focused on antifungal activity against Candida species, several triazole derivatives were synthesized and evaluated. The results indicated that compounds with structural similarities to this compound exhibited enhanced antifungal properties compared to traditional antifungal agents .

Agricultural Applications

Fungicides

The compound's triazole moiety is beneficial in agricultural applications as it can be used as a fungicide. Triazoles inhibit ergosterol synthesis in fungi, making them effective in controlling fungal diseases in crops.

| Fungicide Type | Target Pathogen | Efficacy |

|---|---|---|

| Systemic Triazoles | Fusarium spp. | High |

| Contact Fungicides | Botrytis spp. | Moderate |

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The triazole group can participate in cross-linking reactions that improve the durability of polymers.

Mecanismo De Acción

The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can interfere with enzyme active sites, disrupting normal biochemical pathways and exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.

1,3,4-Triazole: Known for its antifungal and anticancer properties.

Tetrazole: Contains an additional nitrogen atom and is used in pharmaceuticals and agrochemicals

Uniqueness

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : C6H11N3O

- Molecular Weight : 141.17 g/mol

- CAS Number : 1849290-27-2

- SMILES Notation : CN1N=CC(=N1)CCCN

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural analogs have demonstrated notable antimicrobial effects.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 1H-Triazole Derivative A | Antifungal (C. albicans) | 0.023 |

| 1H-Triazole Derivative B | Antibacterial (E. coli) | 0.050 |

Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of various triazole derivatives found that certain compounds significantly reduced cytokine levels such as TNF-α and IFN-γ in peripheral blood mononuclear cells. While specific data on this compound is limited, the general trend suggests that similar compounds could exhibit beneficial anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various derivatives of triazoles against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative C | MCF-7 (Breast Cancer) | 10 |

| Triazole Derivative D | Bel7402 (Liver Cancer) | 15 |

These studies indicate potential for further exploration into the cytotoxic effects of this compound.

Case Studies and Research Findings

Recent literature has highlighted the synthesis and evaluation of various triazole derivatives:

- Synthesis and Evaluation : A study synthesized new triazole derivatives and assessed their biological activity against cancer cell lines and their influence on cytokine release in immune cells. Compounds showed significant anti-inflammatory effects by reducing TNF-alpha levels without notable toxicity .

- Antifungal Activity : Another research focused on optimizing triazole derivatives for antifungal activity against Candida albicans. The findings indicated that certain substitutions on the triazole ring enhanced antifungal potency .

- Cytotoxicity Against Cancer Cells : Triazole derivatives were screened for cytotoxic activity against human malignant cell lines such as MCF7 and Bel7402. Some derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms .

Propiedades

IUPAC Name |

3-(2-methyltriazol-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-7-5-6(8-9)3-2-4-10/h5,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZDQOVTSHRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.